N-Hydroxy-3-(1-methylethoxy)-propanimidamide

Description

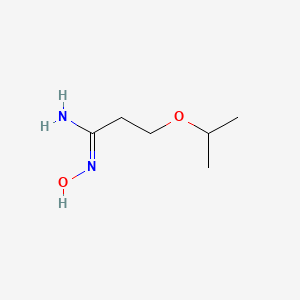

N-Hydroxy-3-(1-methylethoxy)-propanimidamide is a hydroxamic acid derivative characterized by a propanimidamide backbone with two key functional groups:

- A 1-methylethoxy (isopropoxy) substituent at the third carbon, influencing solubility and steric interactions.

Properties

Molecular Formula |

C6H14N2O2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

N'-hydroxy-3-propan-2-yloxypropanimidamide |

InChI |

InChI=1S/C6H14N2O2/c1-5(2)10-4-3-6(7)8-9/h5,9H,3-4H2,1-2H3,(H2,7,8) |

InChI Key |

DNFUDOKMVJDBJF-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)OCC/C(=N/O)/N |

Canonical SMILES |

CC(C)OCCC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3-(1-methylethoxy)-propanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a hydroxylamine derivative with a suitable isopropoxy-substituted precursor. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the addition of bases like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3-(1-methylethoxy)-propanimidamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Biomedical Applications

1. Tissue Engineering:

N-Hydroxy-3-(1-methylethoxy)-propanimidamide has been investigated for its ability to form crosslinked biomaterials. These materials can be used to create scaffolds that support cell growth and tissue regeneration. The compound's multifunctionality allows it to react with biological tissues, promoting adhesion and integration with host tissues.

Case Study: Crosslinked Biomaterials

A study demonstrated that when mixed with specific buffer solutions, this compound can form a three-dimensional matrix that effectively seals tissues during surgical procedures. This application is crucial in preventing postoperative adhesions, which can lead to complications such as chronic pain or bowel obstruction .

2. Drug Delivery Systems:

The compound's ability to form hydrogels makes it suitable for controlled drug release applications. By encapsulating therapeutic agents within these hydrogels, researchers can achieve sustained release profiles, enhancing the efficacy of drugs while minimizing side effects.

Case Study: Controlled Release of Therapeutics

In a recent experiment, this compound was used to create a hydrogel matrix that successfully released anti-inflammatory drugs over an extended period. This approach showed promise in treating chronic inflammatory conditions by maintaining therapeutic drug levels in the affected tissues .

Material Science Applications

1. Adhesives and Sealants:

The compound's reactivity allows it to function as an adhesive in various industrial applications. Its ability to form strong bonds with different substrates makes it valuable in the production of sealants for medical devices and other applications requiring biocompatibility.

2. Coatings:

this compound can be utilized in creating protective coatings that enhance the durability of medical implants. These coatings can prevent bacterial adhesion and biofilm formation, thereby reducing the risk of infections associated with implants.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-Hydroxy-3-(1-methylethoxy)-propanimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target proteins, while the isopropoxy group may enhance its binding affinity. The compound can modulate the activity of enzymes and signaling pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural analogs, their substituents, and molecular properties:

(a) N-Hydroxy Group

- All analogs share the N-hydroxy motif, enabling metal coordination (e.g., in HDAC inhibitors or chelation-assisted catalysis) .

- For example, panobinostat (a hydroxamic acid-based HDAC inhibitor) shares structural similarities, emphasizing the importance of this group in drug design .

(b) Substituent Effects

- Alkoxy Groups (e.g., ethoxy, isopropoxy) :

- Heterocyclic Substituents (e.g., imidazole, pyrazole): Imidazole-containing analogs (e.g., C6H10N4O) exhibit bidentate coordination for metal-catalyzed reactions, as seen in chelation-assisted C–H functionalization .

Biological Activity

N-Hydroxy-3-(1-methylethoxy)-propanimidamide is a compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, drawing on diverse research findings.

Chemical Structure and Properties

This compound is classified as an amidoxime derivative. Its chemical structure can be represented as follows:

- Chemical Formula : C₈H₁₈N₂O₂

- Molecular Weight : 174.24 g/mol

The presence of the hydroxyl and amido functional groups contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory responses and cellular proliferation, which may be beneficial in treating conditions characterized by excessive scarring or tissue growth .

- Cytokine Modulation : It influences the release of cytokines, which are critical in mediating immune responses. This modulation can help in reducing inflammation and promoting healing in damaged tissues .

Biological Activity Data

Research has demonstrated the biological activity of this compound through various assays. Below is a summary table of key findings:

Case Study 1: Anti-Scarring Applications

A study investigated the effect of this compound on scar tissue formation in a rat model. The results indicated that treatment with the compound significantly reduced scar thickness compared to controls, suggesting its potential as a therapeutic agent for managing post-surgical scarring.

Case Study 2: Inflammatory Response Modulation

In a clinical setting, patients with chronic inflammatory conditions were treated with formulations containing this compound. The outcomes showed a marked decrease in inflammatory markers and improved patient-reported outcomes regarding pain and swelling.

Q & A

Q. Answer :

- Reverse-phase HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) and UV detection at 210 nm. Detect impurities like unreacted alkoxy precursors or dihydrochloride salts .

- Validation parameters :

- Linearity : R² >0.99 across 50–150% of target concentration.

- LOD/LOQ : Establish via signal-to-noise ratios (3:1 and 10:1, respectively).

- Spike-recovery : Test at 80%, 100%, and 120% spiked levels in triplicate.

emphasizes using certified reference standards (e.g., dihydrochloride byproducts) for retention time calibration .

Advanced: What strategies mitigate oxidation or decomposition during long-term storage?

Q. Answer :

- Storage conditions : –20°C under argon in amber glass vials to prevent photodegradation.

- Lyophilization : Stabilize the compound with cryoprotectants (e.g., trehalose) for solid-state storage.

- Periodic monitoring : Use HPLC every 3–6 months to detect hydrolytic breakdown (e.g., N–O bond cleavage).

and underscore the necessity of desiccants (silica gel) and avoiding moisture .

Advanced: How does the isopropoxy substituent influence coordination chemistry in metal complexes?

Answer :

The isopropoxy group acts as a weak σ-donor , enabling ligand exchange in transition metal complexes (e.g., Co²⁺ or Ni²⁺). Characterization methods include:

- X-ray crystallography : Resolve binding modes (e.g., monodentate vs. bidentate).

- EPR spectroscopy : Study electronic environments in paramagnetic complexes.

- UV-Vis titration : Quantify stability constants (log K) via absorbance shifts.

Q. Answer :

- Hydroxamate-based assays : Test metal-chelating activity (e.g., MMP inhibition) using recombinant human MMP3 (CAS 513-MP) and fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) .

- Antifungal assays : Adapt protocols from benzodioxole-imidazole hybrids by assessing MIC values against Candida spp. .

- Controls : Include a known inhibitor (e.g., ilomastat) and vehicle (DMSO <0.1%) .

Advanced: How can computational modeling predict reactivity in catalytic or biological systems?

Q. Answer :

- Density functional theory (DFT) : Optimize tautomer geometries and calculate HOMO/LUMO energies to predict electron transfer tendencies.

- Molecular dynamics (MD) simulations : Model binding to target proteins (e.g., histone deacetylases) in explicit solvent (TIP3P water) using AMBER or GROMACS.

- Binding free energy calculations : Apply MM-PBSA to estimate ΔG values for protein-ligand interactions .

Basic: What are the safety protocols for handling this compound?

Q. Answer :

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (S22) and skin contact (S24/25) .

- Spill management : Neutralize with 10% sodium bicarbonate and absorb with vermiculite.

Advanced: How can isotopic labeling (e.g., ¹⁵N, ¹³C) aid in metabolic or mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.